molecular formula C20H19BrN2O3 B12173107 3-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide

3-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide

Cat. No.: B12173107
M. Wt: 415.3 g/mol
InChI Key: VPKGSWRPVAPTAT-UHFFFAOYSA-N
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Description

This compound is a brominated indole derivative fused with a benzodioxepin moiety via a propanamide linker.

Properties

Molecular Formula

C20H19BrN2O3

Molecular Weight

415.3 g/mol

IUPAC Name

3-(5-bromoindol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide

InChI

InChI=1S/C20H19BrN2O3/c21-15-2-4-17-14(12-15)6-8-23(17)9-7-20(24)22-16-3-5-18-19(13-16)26-11-1-10-25-18/h2-6,8,12-13H,1,7,9-11H2,(H,22,24)

InChI Key

VPKGSWRPVAPTAT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)CCN3C=CC4=C3C=CC(=C4)Br)OC1

Origin of Product

United States

Biological Activity

3-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluation, and mechanisms of action based on recent studies.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name3-(5-bromoindol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide
Molecular FormulaC20H19BrN2O3
Molecular Weight415.3 g/mol
CAS NumberNot specified
LogP3.7637
Polar Surface Area41.381

Synthesis

The synthesis of this compound typically involves the coupling of a brominated indole derivative with a benzodioxepin moiety through amide bond formation. The synthetic route can be optimized for yield and purity, with various methods explored in the literature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to indole derivatives. For instance, derivatives of 5-bromoindole have shown promising activity against breast (MCF-7) and lung (A-549) cancer cell lines. The IC50 values for some derivatives were reported as follows:

CompoundCell LineIC50 (µM)
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
Reference (Doxorubicin)MCF-74.30 ± 0.84

These results indicate that certain derivatives exhibit superior anticancer activity compared to established chemotherapeutics like doxorubicin .

The proposed mechanisms for the anticancer activity include:

  • Inhibition of VEGFR-2 : Some derivatives have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which is crucial in tumor angiogenesis.
  • Apoptotic Pathways : The compounds affect apoptotic markers such as caspases and Bcl proteins, promoting apoptosis in cancer cells .

Case Studies

A study conducted on a series of indole derivatives demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells. The most potent compounds were further analyzed for their effects on normal cells (MCF-10A), showing moderate cytotoxicity, which is crucial for evaluating therapeutic windows .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs featuring indole, brominated aromatic systems, or benzodioxepin-like scaffolds.

Structural and Functional Group Comparisons
Compound Name / ID Key Structural Features Bioactivity Clues (from evidence)
Target compound 5-Bromoindole, benzodioxepin, propanamide linker Hypothesized CNS/anti-inflammatory activity (inferred)
4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (17) Bromopyrazole, tetrahydroindole, sulfonamide Potential COX-2 inhibition (sulfonamide group)
Compound 1 (2S)-2-(2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid Bromoindenyl, indole, mercaptopropanamide Possible metalloenzyme inhibition (thiol group)
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamides (8a-w) Indole-oxadiazole hybrid, sulfanylacetamide Antimicrobial/antioxidant activity (oxadiazole motif)

Key Observations :

  • Bromine placement: The target compound’s 5-bromoindole group may enhance receptor binding affinity compared to non-brominated analogs, as bromine increases lipophilicity and steric bulk .
  • Benzodioxepin vs. tetrahydroindole : The benzodioxepin ring in the target compound provides a seven-membered oxygenated ring system, differing from the six-membered tetrahydroindole in compound 15. This may reduce ring strain and improve metabolic stability .
Physicochemical and Spectroscopic Comparisons
Compound Melting Point (°C) Yield (%) Notable Spectral Features (IR/NMR) Source
Target compound Not reported Not reported Likely IR peaks: ~1670 cm⁻¹ (amide C=O), ~3050–3385 cm⁻¹ (N-H) Inferred
Compound 17 129–130 82.4 IR: 1670 cm⁻¹ (C=O), 1315 cm⁻¹ (SO₂); NMR: δ 11.06 (indole NH)
Compound 8a-w Not reported High NMR: δ 7.56 (indole H), 3.88–4.16 (oxadiazole CH₂)

Analysis :

  • The absence of sulfonamide or thiol groups in the target compound distinguishes its IR profile from compounds 17 and 1, which show strong SO₂ or S-H stretches .
  • The benzodioxepin ring’s protons would likely appear as multiplet signals in the δ 3.0–4.5 ppm range in ¹H-NMR, comparable to the dihydroindene protons in compound 1 (δ 2.27–2.47) .

Research Implications and Limitations

While the target compound shares structural motifs with bioactive analogs (e.g., indole-based enzyme inhibitors or benzodioxepin-derived anxiolytics), direct pharmacological data are absent in the provided evidence. Comparative studies suggest:

  • Advantages : Enhanced solubility from the benzodioxepin oxygen atoms vs. purely hydrocarbon rings in compound 17 .
  • Challenges: Potential metabolic instability due to the propanamide linker’s susceptibility to hydrolysis compared to sulfonamide or oxadiazole groups .

Recommendations: Further studies should prioritize synthesizing the target compound and evaluating its activity in enzyme inhibition assays (e.g., COX-2, monoamine oxidases) to validate hypotheses derived from structural analogs.

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